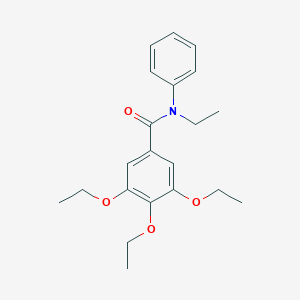
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide (TEP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TEP belongs to the class of benzamides and is known for its ability to modulate the activity of certain receptors in the brain.
Scientific Research Applications
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate the activity of dopamine and serotonin receptors, which are implicated in mood regulation, reward processing, and addiction. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide acts as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. It also inhibits the activity of the enzyme monoamine oxidase A (MAO-A), which is responsible for the breakdown of dopamine and serotonin in the brain. By modulating the activity of these receptors and enzymes, this compound can alter the levels of dopamine and serotonin in the brain, leading to changes in mood, reward processing, and addiction.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal studies. It increases the levels of dopamine and serotonin in the brain, leading to increased locomotor activity, reduced anxiety, and improved cognitive function. This compound also has anti-inflammatory and antioxidant properties, which can protect against oxidative stress and neuroinflammation.
Advantages and Limitations for Lab Experiments
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize in large quantities and has high purity and stability. This compound also has a well-characterized mechanism of action, making it a useful tool for studying the dopamine and serotonin systems in the brain. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to animals or cells. This compound also has a short half-life in the body, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on 3,4,5-triethoxy-N-ethyl-N-phenylbenzamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have anti-inflammatory and antioxidant properties, which could protect against the neuroinflammation and oxidative stress associated with these diseases. Another area of interest is the development of new this compound analogs with improved solubility and pharmacokinetic properties. These analogs could be used to study the dopamine and serotonin systems in the brain and could have potential therapeutic applications in various neurological and psychiatric disorders.
Synthesis Methods
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide can be synthesized through a multistep process that involves the reaction of 3,4,5-trihydroxybenzoic acid with ethyl iodide and phenylmagnesium bromide. The resulting product is then subjected to a series of reactions, including acetylation, reduction, and amidation, to obtain this compound in high yield and purity.
properties
Molecular Formula |
C21H27NO4 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-ethyl-N-phenylbenzamide |
InChI |
InChI=1S/C21H27NO4/c1-5-22(17-12-10-9-11-13-17)21(23)16-14-18(24-6-2)20(26-8-4)19(15-16)25-7-3/h9-15H,5-8H2,1-4H3 |
InChI Key |
FYQAOEKQAXOPLP-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)


![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)



![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)



